molecular formula C25H19N3O3 B2798523 2-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1359205-08-5

2-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2798523
CAS RN: 1359205-08-5
M. Wt: 409.445
InChI Key: QKSRNCAXUQLZSM-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as MTOIQ, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Thermo-physical Properties and Solvent Interactions

The thermo-physical characterization of oxadiazole derivatives reveals their interactions with solvents such as chloroform (CF) and N,N-dimethylformamide (DMF), highlighting the influence of structural modifications on their physical properties. Studies have determined various acoustical and thermodynamic parameters, including density, viscosity, ultrasonic sound velocity, Gibbs energy of activation, enthalpy of activation, and entropy of activation, to understand the compound's behavior in different solvents (Godhani et al., 2013).

Biological Activities and Antimicrobial Evaluation

Research into oxadiazole derivatives has shown significant antimicrobial properties against various bacterial and fungal strains. The synthesis and evaluation of these compounds have contributed to the development of new antibacterial and antifungal agents, with specific derivatives demonstrating potent activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Sirgamalla & Boda, 2019).

Electroluminescence and Photophysical Applications

The synthesis of isoquinoline π-conjugated imidazole derivatives with potential electroluminescence applications showcases the versatility of this compound class. These derivatives exhibit highly fluorescent properties and have been used in organic light emitting diodes (OLEDs) for achieving blue and "pure" white light emission. Such studies underline the importance of structural and optical property elucidation for the development of advanced photonic materials (Nagarajan et al., 2014).

Anticancer Activity

Compounds derived from oxadiazole and isoquinoline scaffolds have been investigated for their anticancer properties. A series of these derivatives have been synthesized and tested against human cancer cell lines, including breast, lung, and prostate cancer cells. The results indicate that these compounds exhibit good to moderate anticancer activity, providing a foundation for further exploration in cancer research (Yakantham et al., 2019).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-16-8-3-4-11-19(16)23-26-24(31-27-23)22-15-28(17-9-7-10-18(14-17)30-2)25(29)21-13-6-5-12-20(21)22/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSRNCAXUQLZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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